An In-depth Technical Guide to 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol (CAS 1105191-00-1)
An In-depth Technical Guide to 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol (CAS 1105191-00-1)
A Comprehensive Resource for Researchers and Drug Development Professionals
Introduction
5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol is a heterocyclic organic compound featuring a substituted pyridin-4-ol core. The pyridine scaffold is a fundamental structural motif in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1] Pyridine derivatives exhibit a wide array of biological activities, including antimicrobial, antiviral, antioxidant, and anticancer properties.[2][3] The incorporation of a methoxy group and a pyrrolidin-1-ylmethyl substituent at the 5- and 2-positions, respectively, introduces specific physicochemical properties that can modulate the molecule's pharmacological profile. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is another privileged scaffold in drug discovery, known for its ability to introduce three-dimensionality and improve properties like aqueous solubility.[4][5] This guide provides a comprehensive technical overview of 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol, including a plausible synthetic route, detailed characterization methodologies, and a discussion of its potential biological activities based on its structural components.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1105191-00-1 | [6] |
| Molecular Formula | C11H16N2O2 | Inferred from structure |
| Molecular Weight | 208.26 g/mol | Inferred from structure |
| Appearance | Likely a solid at room temperature | General knowledge |
| Solubility | Expected to have some aqueous solubility due to the pyrrolidine and hydroxyl groups | [4] |
Proposed Synthesis
While a specific literature procedure for the synthesis of 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol has not been identified in the provided search results, a plausible synthetic route can be devised based on established methods for the synthesis of substituted pyridines. A potential approach could involve the construction of the substituted pyridine ring followed by the introduction of the pyrrolidinylmethyl side chain.
A feasible strategy could start from a suitably substituted pyran-4-one derivative, such as kojic acid, which can be converted to a pyrylium salt and subsequently reacted with an amine source to form the pyridin-4-one ring.[7] The pyrrolidinylmethyl group could then be introduced via a Mannich-type reaction or by functionalization of a methyl group at the 2-position.
Hypothetical Synthetic Protocol
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Synthesis of a 2-(chloromethyl)-5-methoxypyridin-4-ol intermediate: This could potentially be achieved from a derivative of kojic acid by first protecting the hydroxyl groups, followed by a series of reactions to introduce the methoxy group and convert the pyrone to a pyridine, and finally chlorinating the methyl group at the 2-position.
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Reaction with Pyrrolidine: The 2-(chloromethyl)-5-methoxypyridin-4-ol intermediate would then be reacted with pyrrolidine in a suitable solvent, such as tetrahydrofuran (THF) or acetonitrile, in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl generated. The reaction would likely proceed at room temperature or with gentle heating.
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Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel to yield the desired 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol.
Caption: Proposed synthetic workflow for 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol.
Characterization
To confirm the identity and purity of the synthesized 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol, a combination of spectroscopic and chromatographic techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group protons (a singlet around 3.8 ppm), the methylene protons of the pyrrolidinylmethyl bridge, and the protons of the pyrrolidine ring. The chemical shifts and coupling patterns would be crucial for confirming the substitution pattern.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbons of the pyridine and pyrrolidine rings, the methoxy carbon, and the methylene bridge carbon.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum could also provide structural information.
Infrared (IR) Spectroscopy
IR spectroscopy would reveal the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H, C-O, C-N, and C=C stretching and bending vibrations would also be observed.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for simultaneous purity assessment and mass confirmation.
Caption: A typical workflow for the characterization of a synthesized small molecule.
Potential Biological Activities and Rationale
While there is no specific biological data available for 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol in the provided search results, its structural features suggest several potential areas for investigation.
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Anticancer Activity: Pyridine derivatives are known to exhibit antiproliferative effects against various cancer cell lines.[1][3] The presence of -OMe and -OH groups on the pyridine ring has been associated with enhanced antiproliferative activity.[1] The pyrrolidine moiety is also a common feature in many anticancer agents.[5] Therefore, this compound could be a candidate for screening against a panel of cancer cell lines.
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Antimicrobial Activity: Both pyridine and pyrrolidine scaffolds are found in compounds with antibacterial and antifungal properties.[7][8] The nitrogen atoms in the heterocyclic rings can interact with biological targets in microorganisms.
-
Anti-inflammatory Activity: Certain pyridine derivatives have demonstrated anti-inflammatory effects.[9] The pyrrolidine ring is also present in some anti-inflammatory compounds.[8]
-
Neurological Activity: The pyrrolidine scaffold is a key component in drugs targeting the central nervous system.[5]
Proposed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol
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Reaction Setup: To a solution of 2-(chloromethyl)-5-methoxypyridin-4-ol (1.0 eq) in anhydrous THF (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., argon), add triethylamine (1.2 eq).
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Addition of Pyrrolidine: Add pyrrolidine (1.1 eq) dropwise to the stirred solution at room temperature.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by NMR, HRMS, and IR spectroscopy.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
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Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A hypothetical screening cascade for evaluating the biological activity of the title compound.
Conclusion
References
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Zloh, M., & Kirton, S. (2018). The benefits of in silico modelling to identify possible. University of Hertfordshire Research Archive. [Link]
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Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
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Organic Syntheses. (2019). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. [Link]
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MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]
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PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
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ACS Publications. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. [Link]
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IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]
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SpringerLink. (2025). In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identification. [Link]
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ResearchGate. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]
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IJARPB. (2024). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. [Link]
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